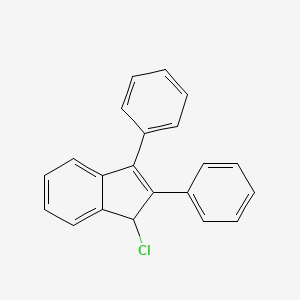

1-chloro-2,3-diphenyl-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-2,3-diphenyl-1H-indene is an organic compound with the molecular formula C21H15Cl It is a derivative of indene, characterized by the presence of a chlorine atom and two phenyl groups attached to the indene core

Preparation Methods

The synthesis of 1-chloro-2,3-diphenyl-1H-indene typically involves the chlorination of 2,3-diphenylindene. One common method includes the reaction of 2,3-diphenylindene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 2,3-diphenylindene

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

Chemical Reactions Analysis

1-Chloro-2,3-diphenyl-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of 2,3-diphenylindene.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .

Scientific Research Applications

1-Chloro-2,3-diphenyl-1H-indene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-diphenyl-1H-indene and its derivatives involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

1-Chloro-2,3-diphenyl-1H-indene can be compared with other similar compounds, such as:

2,3-Diphenylindene: Lacks the chlorine atom, leading to different reactivity and applications.

1-Chloro-2,3-dihydro-1H-indene: Contains a saturated indene ring, resulting in different chemical properties.

Indane-1,3-dione: A versatile scaffold used in various applications, including medicinal chemistry and organic electronics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

1-Chloro-2,3-diphenyl-1H-indene is an organic compound with the molecular formula C21H15Cl. It features a chlorine atom and two phenyl groups attached to the indene core, which contributes to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| CAS No. | 4023-85-2 |

| Molecular Formula | C21H15Cl |

| Molecular Weight | 302.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | FLKSDKAQDRSWDR-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The compound's mechanism of action may involve disrupting cellular processes or damaging microbial membranes, although specific pathways remain to be elucidated.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. In vitro experiments demonstrate that this compound can induce cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). The cytotoxicity is attributed to the compound's ability to interfere with critical signaling pathways involved in cell proliferation and apoptosis .

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of various compounds, this compound was found to have a GI50 value of approximately 5 µM against MCF-7 cells. This indicates a strong potential for further development as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the chlorine atom may enhance the compound's ability to interact with specific enzymes involved in cancer progression.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

- Disruption of Cellular Signaling : The compound may interfere with signaling pathways that promote cell survival and proliferation .

Comparison with Similar Compounds

When comparing this compound with other related compounds, such as 2,3-diphenylindene (which lacks the chlorine atom), it becomes evident that the substitution pattern significantly influences biological activity. The presence of chlorine not only alters reactivity but also enhances antimicrobial and anticancer properties compared to its non-chlorinated counterpart.

Future Directions in Research

Further investigations are warranted to explore:

- In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.

- Derivatives Development : Synthesis of analogs may yield compounds with improved potency and selectivity against cancer cells.

Properties

CAS No. |

4023-85-2 |

|---|---|

Molecular Formula |

C21H15Cl |

Molecular Weight |

302.8 g/mol |

IUPAC Name |

1-chloro-2,3-diphenyl-1H-indene |

InChI |

InChI=1S/C21H15Cl/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21H |

InChI Key |

FLKSDKAQDRSWDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.